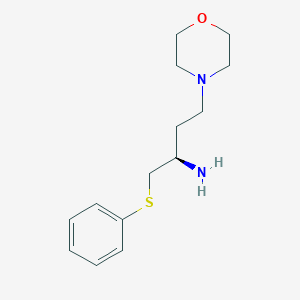
Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C19H21FN2O2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(4-benzyl-1-piperazinyl)-3-fluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C18H19FN2O2
- Molecular Weight : 316.35 g/mol
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing piperazine moieties can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for microbial survival.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| C. albicans | 20 | 8 |
Tyrosinase Inhibition
Another significant area of research is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds with similar structures have been identified as effective tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders.
A study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase from Agaricus bisporus. The results indicated that certain derivatives exhibited competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid.
| Compound | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| [4-(4-benzyl-1-piperazinyl)]-phenylmethanone | 0.18 | 17.76 |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Antimicrobial Action : The compound likely disrupts microbial cell membranes or inhibits essential metabolic pathways.
- Tyrosinase Inhibition : It competes with substrates for binding to the active site of tyrosinase, thereby reducing melanin synthesis.
Case Studies
- Antimicrobial Activity Study : A recent study tested various piperazine derivatives against common pathogens. This compound showed promising results against E. coli and S. aureus, indicating its potential as an antimicrobial agent.
- Tyrosinase Inhibition Investigation : Another study focused on evaluating the antimelanogenic effects of the compound on B16F10 melanoma cells. The results demonstrated that it could inhibit melanin production without cytotoxic effects, making it a candidate for cosmetic applications.
Eigenschaften
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19(23)16-7-8-18(17(20)13-16)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCPUSYMMSJEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














